(S)-3-Amino-2-(2-bromobenzyl)propanoic acid
Description
(S)-3-Amino-2-(2-bromobenzyl)propanoic acid is a chiral β-amino acid derivative characterized by a 2-bromobenzyl substituent at the β-carbon and an amino group at the α-carbon. Its structure combines the rigidity of the aromatic bromobenzyl group with the functional versatility of the amino acid backbone.
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(2-bromophenyl)propanoic acid |
InChI |
InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
NZFMYDNPOGZVOM-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CN)C(=O)O)Br |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Structural and Molecular Data
| Parameter | Data |
|---|---|
| Molecular Formula | C10H12BrNO2 |
| Molecular Weight | 258.11 g/mol |
| IUPAC Name | (2S)-2-(aminomethyl)-3-(2-bromophenyl)propanoic acid |
| CAS Number | Not explicitly listed; available via chemical databases |
| Key Functional Groups | Amino group, carboxylic acid, bromobenzyl substituent |
Synthesis Conditions and Yields
While exact yields vary depending on the synthetic route and scale, typical conditions include:
| Step | Conditions | Notes |
|---|---|---|
| Starting materials | 2-bromobenzylamine, amino acid esters | Commercially available |
| Reaction medium | Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) | Enhances solubility and reaction rates |
| Temperature | Room temperature to reflux (varies by step) | Microwave irradiation may be used |
| Catalysts/Agents | Mineral acids (e.g., sulfuric acid) in some steps | Acid catalysis for esterification or hydrolysis |
| Purification | Chromatography, recrystallization | Ensures enantiomeric purity |
Protection Strategies
The Fmoc protecting group is commonly employed in derivatives such as Fmoc-(S)-3-amino-2-(2-bromobenzyl)propanoic acid to facilitate peptide synthesis. The Fmoc group is stable under acidic conditions and can be removed under mild basic conditions, enabling stepwise peptide assembly.
Comparative Analysis of Preparation Methods
Analytical Techniques for Characterization
- Nuclear Magnetic Resonance Spectroscopy: Confirms molecular structure and stereochemistry.
- High-Resolution Mass Spectrometry: Confirms molecular weight and purity.
- Chiral High-Performance Liquid Chromatography: Determines enantiomeric excess and purity.
- Infrared Spectroscopy: Identifies functional groups.
- Elemental Analysis: Verifies compound composition.
Notes on Related Compounds and Variants
Variants such as (S)-3-Amino-2-(3-bromobenzyl)propanoic acid have similar synthetic routes but differ in bromine substitution position, which can affect reactivity and biological activity. The preparation methods are analogous, often requiring adjustments in reaction conditions to accommodate positional isomerism.
Scientific Research Applications
(S)-3-Amino-2-(2-bromobenzyl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(2-bromobenzyl)propanoic acid involves its interaction with molecular targets through its amino and bromobenzyl groups. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (S)-3-amino-2-(2-bromobenzyl)propanoic acid with structurally or functionally related propanoic acid derivatives:
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Features: The 2-bromobenzyl group in the target compound distinguishes it from chlorinated phenylpropanoic acids () and methyl-substituted β-amino acids (). Bromine’s larger atomic radius and electronegativity may enhance hydrophobic interactions compared to chlorine or methyl groups. Chirality: The (S)-configuration is critical for enantioselective biological activity, as seen in G-quadruplex DNA-binding studies ().
Thermal decomposition near 280°C is common for β-amino acid derivatives (), implying comparable stability for the brominated analog.
Biological Activity: Antimicrobial Potential: Chlorinated phenylpropanoic acids () exhibit selective activity against E. coli and S. aureus. The brominated analog may show enhanced potency due to bromine’s stronger electrophilicity. Neurotoxicity vs. Anti-Inflammatory Effects: Unlike BMAA (), the target compound lacks a methylamino group, reducing neurotoxic risk. Its aryl substituents align with COX-2-selective anti-inflammatory agents (), warranting further study.
Applications :
Biological Activity
(S)-3-Amino-2-(2-bromobenzyl)propanoic acid, a chiral amino acid derivative, has garnered attention in medicinal chemistry due to its unique structural features that may influence its biological activity. This article provides a comprehensive overview of the compound's biological properties, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (S)-3-Amino-2-(2-bromobenzyl)propanoic acid is C₉H₁₀BrNO₂, characterized by a bromine atom at the 2-position of the benzyl group attached to a propanoic acid backbone. The presence of a carboxylic acid group and an amino group contributes to its reactivity and potential interactions with biological targets .
Biological Activity
1. Antimicrobial Activity
Research indicates that (S)-3-Amino-2-(2-bromobenzyl)propanoic acid exhibits significant antimicrobial properties. In studies comparing various derivatives, it was found that compounds with similar structural motifs demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with bromine substitutions showed enhanced potency against strains such as E. coli and S. aureus .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| (S)-3-Amino-2-(2-bromobenzyl)propanoic acid | 40-50 | E. faecalis, P. aeruginosa |
| Related compound | 4.69-22.9 | B. subtilis |
| Related compound | 8.33-23.15 | E. coli |
2. Neuropharmacological Effects
The compound is also being studied for its role in neurotransmitter modulation. It serves as a building block for synthesizing pharmaceuticals targeting neurological disorders, particularly in understanding mechanisms related to neurotransmitter activity in the central nervous system . Its structural similarity to other amino acids allows it to interact with neurotransmitter receptors, potentially influencing synaptic transmission.
3. Anticancer Potential
Emerging studies suggest that (S)-3-Amino-2-(2-bromobenzyl)propanoic acid may possess anticancer properties. Preliminary findings indicate that it can inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapeutics . Further investigation into its mechanism of action is warranted.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted by Roxana et al., several thiourea derivatives were evaluated for their antimicrobial activity, revealing that compounds with bromine substitutions exhibited greater efficacy than their non-brominated counterparts . This highlights the importance of structural modifications on biological activity.
Case Study 2: Neurotransmitter Research
Research involving the incorporation of non-canonical amino acids into proteins has shown that derivatives like (S)-3-Amino-2-(2-bromobenzyl)propanoic acid can significantly enhance protein functionality and stability, paving the way for novel therapeutic strategies targeting neurological disorders .
Chemical Reactions Analysis
Oxidation
-
Reaction Type : The bromobenzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
-
Common Reagents : Potassium permanganate or chromium trioxide.
-
Major Products : Benzaldehyde or benzoic acid derivatives.
Reduction
-
Reaction Type : The bromine atom can be reduced to a hydrogen atom, yielding a benzyl group.
-
Common Reagents : Lithium aluminum hydride or palladium on carbon.
-
Major Products : Benzyl derivatives.
Substitution
-
Reaction Type : The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
-
Common Reagents : Sodium hydroxide or ammonia.
-
Major Products : Hydroxyl or amino-substituted benzyl derivatives.
| Reaction Type | Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Benzaldehyde, Benzoic acid |
| Reduction | Lithium aluminum hydride | Benzyl derivatives |
| Substitution | Sodium hydroxide, Ammonia | Hydroxyl or Amino-substituted products |
-
Biological Activity
The biological activity of (S)-3-Amino-2-(2-bromobenzyl)propanoic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromobenzyl group can enhance binding affinity and specificity towards these targets, leading to various biological effects:
-
Inhibition or Activation of Enzymatic Activity : It may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
-
Modulation of Receptor Signaling : It may alter receptor activity, impacting cellular signaling cascades.
-
Alteration of Protein Conformation : The compound can induce conformational changes in proteins, affecting their function.
-
Applications in Medicinal Chemistry
(S)-3-Amino-2-(2-bromobenzyl)propanoic acid is used as a building block in the synthesis of pharmaceutical compounds targeting neurological disorders and as an intermediate in organic synthesis for complex molecules. Its unique properties make it valuable for studies related to enzyme-substrate interactions and protein engineering.
-
References
The information presented is based on diverse sources including scientific literature and chemical databases that provide insights into the synthesis, reactions, and applications of (S)-3-Amino-2-(2-bromobenzyl)propanoic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
